molecular formula C21H30O2 B14190549 4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate CAS No. 851091-97-9

4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate

Cat. No.: B14190549
CAS No.: 851091-97-9
M. Wt: 314.5 g/mol
InChI Key: BOOPOKQIBBSLIA-UHFFFAOYSA-N
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Description

4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate is an organic compound with the molecular formula C21H30O2. It is a derivative of cyclohexylphenyl and is characterized by the presence of a pentyl group attached to the cyclohexyl ring and a 2-methylprop-2-enoate group attached to the phenyl ring. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate typically involves the esterification of 4-(4-Pentylcyclohexyl)phenol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Pentylcyclohexyl)phenyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The phenyl and cyclohexyl groups may interact with hydrophobic regions of proteins or cell membranes, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s structure allows for specific interactions and reactions that are not possible with similar compounds .

Properties

CAS No.

851091-97-9

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

[4-(4-pentylcyclohexyl)phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C21H30O2/c1-4-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)23-21(22)16(2)3/h12-15,17-18H,2,4-11H2,1,3H3

InChI Key

BOOPOKQIBBSLIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C(=C)C

Origin of Product

United States

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